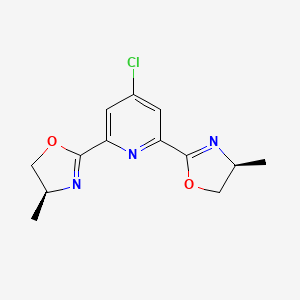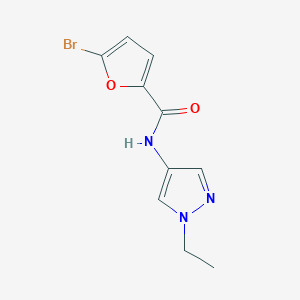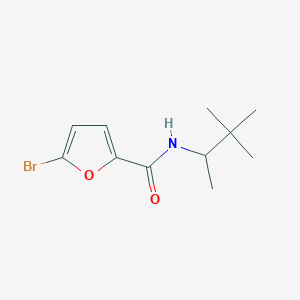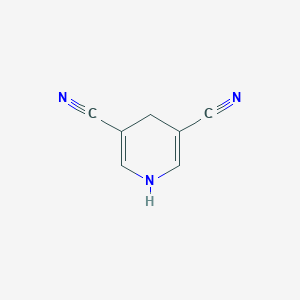
1,4-Dihydropyridine-3,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dihydropyridine-3,5-dicarbonitrile is a compound belonging to the class of 1,4-dihydropyridines, which are well-known for their diverse biological activities and significant pharmacological potential. These compounds are particularly noted for their role as calcium channel blockers, making them valuable in the treatment of cardiovascular diseases such as hypertension .
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Dihydropyridine-3,5-dicarbonitrile can be synthesized through a multicomponent reaction involving 2,6-dihalogen-substituted benzaldehydes, malononitrile, and cyclic amines. This autocatalytic four-component reaction results in the formation of the desired compound . The reaction typically involves heating the reactants under reflux conditions, and the structure of the synthesized compounds is confirmed using various spectroscopic methods such as IR, 1H NMR, and 13C NMR .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency .
化学反应分析
Types of Reactions: 1,4-Dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 2- and 6-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have significant biological activities .
科学研究应用
1,4-Dihydropyridine-3,5-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to calcium channel modulation and its effects on cellular processes.
作用机制
The primary mechanism of action of 1,4-dihydropyridine-3,5-dicarbonitrile involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits calcium influx into cells, leading to vasodilation and reduced blood pressure . This mechanism is crucial for its antihypertensive effects and its role in cardiovascular therapy .
相似化合物的比较
- Amlodipine
- Nifedipine
- Felodipine
Comparison: 1,4-Dihydropyridine-3,5-dicarbonitrile shares structural similarities with other 1,4-dihydropyridines but stands out due to its unique substitution pattern at the 3,5-positions. This unique structure contributes to its distinct pharmacological profile, including its high conductance-type calcium-activated potassium channel opening effect . Unlike some other dihydropyridines, it also exhibits a smooth muscle relaxant effect, making it useful in treating conditions like urinary incontinence .
属性
分子式 |
C7H5N3 |
|---|---|
分子量 |
131.13 g/mol |
IUPAC 名称 |
1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C7H5N3/c8-2-6-1-7(3-9)5-10-4-6/h4-5,10H,1H2 |
InChI 键 |
VCLSSIUDTNSANT-UHFFFAOYSA-N |
规范 SMILES |
C1C(=CNC=C1C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-2-{[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14900733.png)
![(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepine-4(5H)-thione](/img/structure/B14900736.png)
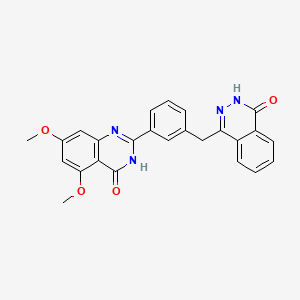

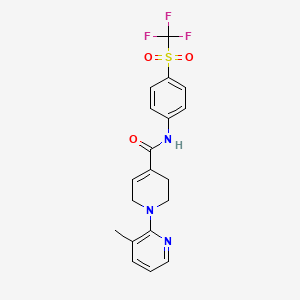
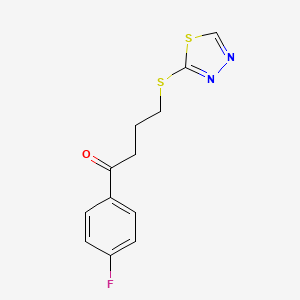
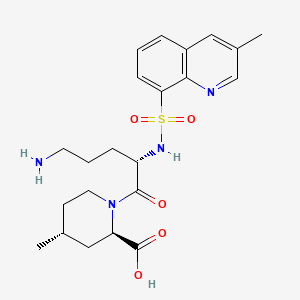
![4-[(Di-n-butylamino)methyl]phenylZinc bromide](/img/structure/B14900785.png)

